tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate
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Description
Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various methods, including intramolecular lactonization reactions and cyclization processes. These techniques are fundamental in creating cyclic amino acid esters and other complex organic structures (Moriguchi et al., 2014).
Molecular Structure Determination : Advanced techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis have been utilized to determine the molecular structure of such compounds. These studies provide valuable insights into the compound's stereochemistry and molecular conformation (Moriguchi et al., 2014).
Applications in Drug Discovery
Dipeptide Mimetics : The compound is used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics. These are crucial in structure-activity studies for peptide-based drug discovery, providing a platform for understanding the relationship between molecular structure and biological activity (Mandal et al., 2005).
Building Blocks for Solid-Phase Synthesis : It serves as a key intermediate in the synthesis of various constrained peptidomimetic compounds, which can be used as building blocks in solid-phase synthesis. This is particularly important for the development of novel pharmaceuticals (Mandal et al., 2005).
Advanced Organic Synthesis
Spirocyclic Amide Derivatives : The compound is integral in the development of spirocyclic amide derivatives, which are novel structures with potential biological activity. This includes the development of new synthetic routes for these complex molecules (Srinivasan et al., 2012).
Chiral Molecules Synthesis : It plays a role in the synthesis of chiral molecules, which are essential in creating enantiomerically pure substances. These substances have significant applications in the pharmaceutical industry, where the chirality of drug molecules can greatly affect their efficacy and safety (Hart & Rapoport, 1999).
Properties
IUPAC Name |
tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h4-5,10-11H,6-9H2,1-3H3/b5-4-/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSZBVNXCBOMFH-NRFYAWERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC/C=C\CC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.